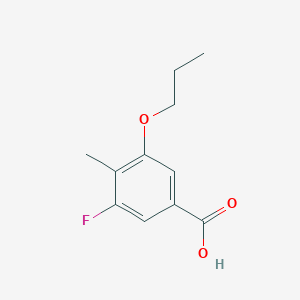
N-(2,2-Dimethylthietan-3-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2,2-Dimethylthietan-3-yl)but-2-enamide can be achieved through several methods. One notable approach involves the selective desaturation of amides. This method includes oxidative desaturation, transition-metal catalyzed desaturation, photochemical desaturation, and electrochemical desaturation . For instance, an Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,2-Dimethylthietan-3-yl)but-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . For example, the compound can undergo oxidative desaturation to form enamides and β-halogenated enamides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)but-2-enamide has several scientific research applications. In chemistry, it serves as a versatile synthon in organic synthesis . In biology and medicine, enamide compounds, including this compound, are vital functional groups in pharmaceuticals due to their excellent biological and physiological properties . Additionally, this compound is used in industrial applications where its reactivity and stability are advantageous .
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)but-2-enamide involves its interaction with molecular targets and pathways. The compound’s effects are exerted through its ability to undergo various chemical reactions, such as oxidative desaturation, which can modify its structure and reactivity . The specific molecular targets and pathways involved depend on the context of its application, whether in pharmaceuticals, organic synthesis, or other fields.
Comparison with Similar Compounds
N-(2,2-Dimethylthietan-3-yl)but-2-enamide can be compared with other similar compounds, such as but-2-enamide, N,N-dimethylbut-2-enamide, and other enamides . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and stability properties .
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
(E)-N-(2,2-dimethylthietan-3-yl)but-2-enamide |
InChI |
InChI=1S/C9H15NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h4-5,7H,6H2,1-3H3,(H,10,11)/b5-4+ |
InChI Key |
KGTOCCFTNDFEGG-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1CSC1(C)C |
Canonical SMILES |
CC=CC(=O)NC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


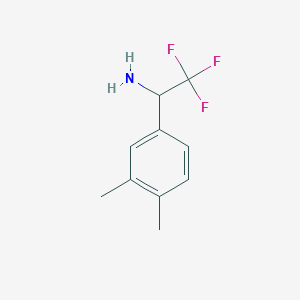
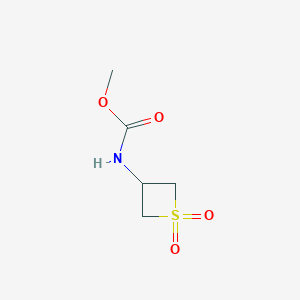
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
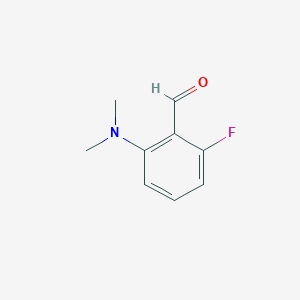
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
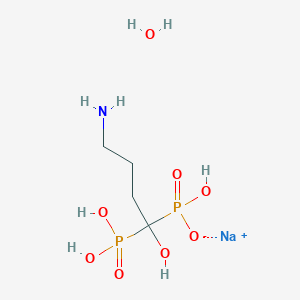
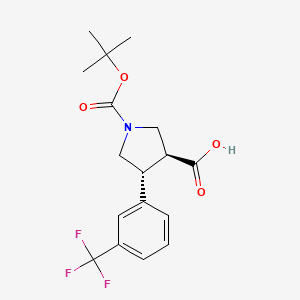

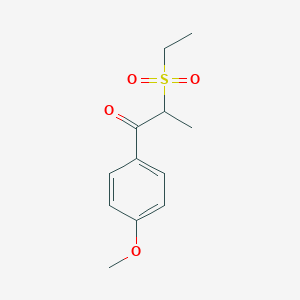
![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
